3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Overview
Description
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that features a fused ring system combining thiophene and pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction proceeds through a Thrope–Ziegler cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using high-boiling solvents and strong bases to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Diazotization: Reaction with sodium nitrite in water to form diazonium salts.
Cycloaddition: Reaction with arylazoacetylacetones or arylazomalononitriles to form azo dyes.
Common Reagents and Conditions
Diazotization: Sodium nitrite in aqueous solution.
Cycloaddition: Arylazoacetylacetones or arylazomalononitriles under appropriate conditions.
Major Products
Diazotization: Formation of 3-diazo-2-ethylcarbonyl-4,6-dimethylthieno[2,3-b]pyridine.
Cycloaddition: Formation of azo dyes applied to polyesters and polyamides.
Scientific Research Applications
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile involves its nucleophilic and electrophilic properties. The amino group acts as a nucleophile, while the ester carbonyl and other positions in the molecule act as electrophilic centers. These properties enable the compound to participate in various chemical reactions, forming different heterocyclic moieties .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-5-3-6(2)13-10-8(5)9(12)7(4-11)14-10/h3H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSSJJOGTVVJJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C#N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966949 | |
Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52505-57-4 | |
Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the spatial arrangement of the molecule 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile?
A1: The molecule of this compound is almost planar. This means that the thiophene and pyridine rings within the molecule are nearly coplanar. The dihedral angle between these two rings is reported as 1.38° with a standard deviation of 0.04°. []
Q2: How do the molecules of this compound interact with each other in the solid state?
A2: In the crystal structure, this compound molecules are linked together in layers. These layers are parallel to the ab plane of the unit cell. The intermolecular interactions responsible for holding these molecules together within the layers are N—H⋯N hydrogen bonds and π⋯π stacking interactions. The π⋯π stacking interactions occur between adjacent pyridine and thiophene rings, with a centroid–centroid distance of 3.537 Å with a standard deviation of 0.003 Å. []
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